![molecular formula C24H25ClN4O3S3 B2492127 N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide hydrochloride CAS No. 1215659-56-5](/img/structure/B2492127.png)
N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide hydrochloride
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Overview
Description
N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide hydrochloride is a useful research compound. Its molecular formula is C24H25ClN4O3S3 and its molecular weight is 549.12. The purity is usually 95%.
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Biological Activity
N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including structure-activity relationships (SAR), synthesis methods, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by multiple rings and functional groups. Its molecular formula is C24H22N2O3S3 with a molecular weight of approximately 450.6 g/mol. The presence of the benzothiazole moiety is crucial for its biological interactions.
Research indicates that this compound acts as an inhibitor of apurinic/apyrimidinic endonuclease 1 (APE1), an enzyme involved in DNA repair processes. Inhibition of APE1 has been linked to enhanced cytotoxicity in cancer cells when combined with alkylating agents like temozolomide (TMZ) and methylmethane sulfonate (MMS) .
2. In Vitro Studies
In vitro studies have demonstrated that the compound exhibits low micromolar activity against purified APE1 enzymes and shows potent activity in HeLa cell extracts. The compound's ability to potentiate the effects of DNA-damaging agents suggests its potential utility in cancer therapies .
3. ADME Profile
The pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME) of the compound has been evaluated in animal models. Following intraperitoneal administration at a dose of 30 mg/kg in mice, favorable plasma and brain exposure levels were observed, indicating good bioavailability .
Case Studies
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications to the benzothiazole and thieno[2,3-c]pyridine moieties can significantly influence biological activity. For instance:
- Substituent Variations : Altering substituents on the benzothiazole ring can enhance APE1 inhibition.
- Linker Modifications : Changes in the linker connecting the thieno[2,3-c]pyridine to the benzamide can affect binding affinity and selectivity.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of benzothiazole derivatives, including the compound . Research indicates that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines. For example, derivatives have shown effectiveness against pancreatic cancer cells, suggesting a promising avenue for further development as anticancer agents .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. In studies involving related thiazole derivatives, compounds were screened for antibacterial effects against Escherichia coli and Staphylococcus aureus, as well as antifungal activity against Aspergillus niger and Apergillus oryzae. These studies suggest that modifications to the benzothiazole structure can enhance antimicrobial efficacy .
Enzyme Inhibition
Another area of research involves the inhibition of specific enzymes associated with disease pathways. Compounds similar to N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide hydrochloride have been identified as potential inhibitors of kinases involved in cancer progression. This highlights the compound's potential role in targeted cancer therapies .
Pesticidal Activity
Compounds derived from benzothiazole structures have been investigated for their pesticidal properties. Their ability to inhibit certain biological pathways in pests makes them suitable candidates for developing new agrochemicals that are more effective and environmentally friendly compared to traditional pesticides .
Organic Electronics
In materials science, benzothiazole derivatives are being explored for their electronic properties. Their ability to act as semiconductors makes them suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells. The structural characteristics of these compounds can be tuned to optimize their electronic properties for specific applications .
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-4-(dimethylsulfamoyl)benzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O3S3.ClH/c1-27(2)34(30,31)16-10-8-15(9-11-16)22(29)26-24-21(17-12-13-28(3)14-20(17)33-24)23-25-18-6-4-5-7-19(18)32-23;/h4-11H,12-14H2,1-3H3,(H,26,29);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBVGPVSBPKFOAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=CC=C(C=C5)S(=O)(=O)N(C)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25ClN4O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
549.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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